molecular formula C10H18O2 B1599206 Isoamyl tiglate CAS No. 41519-18-0

Isoamyl tiglate

Cat. No. B1599206
CAS RN: 41519-18-0
M. Wt: 170.25 g/mol
InChI Key: ZARFDQHJMNVNLE-WEVVVXLNSA-N
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Description

Isoamyl tiglate, also known as 2-methylbut-2-enyl pentanoate, is a colorless to light yellow liquid . It is a synthetic compound with a molecular formula of CH3CH=C(CH3)CO2CH2CH2CH(CH3)2 . It is used in the flavor and fragrance industry due to its fruity and herbaceous aroma . It is a rare cosmetic ingredient, found in about 0.0% of the products .

Scientific Research Applications

Nanomaterial Fabrication

Isoamyl alcohol, a related compound to Isoamyl tiglate, has been utilized in the fabrication of nanostructured films. Simonenko et al. (2019) demonstrated the use of a solution containing metal alkoxoacetylacetonates in isoamyl alcohol as a functional ink for ink-jet printing of TiO2–10%ZrO2 thin films. These films exhibited sensitivity to various gases like oxygen, hydrogen, methane, and carbon monoxide at certain temperatures, indicating potential applications in gas sensing technologies (Simonenko et al., 2019).

Catalysis and Chemical Synthesis

Isoamyl tiglate derivatives have been explored in catalysis and chemical synthesis. Studies like that by Zhang Fu-juan (2006) focused on the synthesis of isoamyl butyrate using nanosolid superacid catalysts, revealing efficient catalysts for ester synthesis with high yield. This kind of research underscores the role of isoamyl compounds in facilitating efficient chemical reactions (Zhang Fu-juan, 2006).

Food Industry and Flavoring

Isoamyl acetate, closely related to isoamyl tiglate, is widely used in the food industry for its banana flavor. Azudin et al. (2013) investigated the enzymatic esterification process for isoamyl acetate production, optimizing conditions for maximum yield. This research highlights the use of isoamyl derivatives in food flavoring and the development of cost-effective production methods (Azudin et al., 2013).

Renewable Energy and Environmental Applications

The use of isoamyl alcohol derivatives in renewable energy and environmental applications has been explored. Uslu and Çelik (2020) studied the combustion and emission characteristics of isoamyl alcohol-gasoline blends in spark ignition engines. Their findings showed a decrease in exhaust emissions with the use of isoamyl alcohol, pointing towards its potential in eco-friendly fuel alternatives (Uslu & Çelik, 2020).

Biomedical and Pharmaceutical Research

Although isoamyl tiglate specific research in biomedical fields is limited, related compounds have been studied. For instance, Lee et al. (2013) discussed the antiproliferative effects of Isoatriplicolide Tiglate from Paulownia Coreana, potentially relevant in cancer research. Such studies suggest that isoamyl tiglate and its derivatives could have implications in biomedical fields (Wiart, 2013).

properties

IUPAC Name

3-methylbutyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARFDQHJMNVNLE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885838
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoamyl tiglate

CAS RN

41519-18-0
Record name Isoamyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41519-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041519180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.367
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
A Abbas, N Tabanca, V Raman… - Records of Natural …, 2023 - search.proquest.com
In this study, the essential oils (EOs) of flowers from German chamomile (GCEOs 1-5) Matricaria chamomilla L., Roman chamomile (RCEOs 1-2) Chamaemelum nobile (L.) All, and …
Number of citations: 2 search.proquest.com
A Ali, N Tabanca, V Raman, C Avonto… - RECORDS OF …, 2023 - avesis.anadolu.edu.tr
In this study, the essential oils (EOs) of flowers from German chamomile (GCEOs 1-5) Matricaria chamomilla L., Roman chamomile (RCEOs 1-2) Chamaemelum nobile (L.) All, and …
Number of citations: 2 avesis.anadolu.edu.tr
C Avonto, X Yang, B Demirci, AG Chittiboyina, IA Khan - acgpubs.org
In this study, the essential oils (EOs) of flowers from German chamomile (GCEOs 1-5) Matricaria chamomilla L., Roman chamomile (RCEOs 1-2) Chamaemelum nobile (L.) All, and …
Number of citations: 3 www.acgpubs.org
M Maffei, F Chialva, A Codignola - Journal of Essential Oil …, 1989 - Taylor & Francis
Essential oils of five Achillea species, A. ptarmica, A. erba-rotta, A. moschata, A. nana and A. nobilis, growing spontaneously in the Northwest Italian Alps were analyzed by gas …
Number of citations: 52 www.tandfonline.com
C Cecchini, S Silvi, A Cresci, A Piciotti… - Chemistry & …, 2012 - Wiley Online Library
The aim of this study was to verify the effectiveness of Achillea ligustica essential oils against several oral microorganisms in comparison with a commercial essential oil‐containing …
Number of citations: 46 onlinelibrary.wiley.com
ML Fauconnier, M Jaziri, J Homes… - Medicinal and aromatic …, 1996 - Springer
Anthemis nobilis L. (syn. Anthemis odorata Lamk.; Chamaemelum nobile L., All.; Chamaemelum odoratum Dod.; Chamomilla nobilis God.; Leucanthemum odoratum Eid. Ap.; Ormenis …
Number of citations: 30 link.springer.com
RE Buckles, GV Mock, L Locatell Jr - Chemical Reviews, 1955 - ACS Publications
… A fractional distillation of the oil yielded three fractions, reported (74) to be isobutyl angelate, isoamyl angelate, and isoamyl tiglate. The presence of isobutyl esters was questioned …
Number of citations: 41 pubs.acs.org
S Penker, T Licht, KT Hofer, D Rokni - Frontiers in Systems …, 2020 - frontiersin.org
Coding of odorous stimuli has been mostly studied using single isolated stimuli. However, a single sniff of air in a natural environment is likely to introduce airborne chemicals emitted by …
Number of citations: 11 www.frontiersin.org
G Benelli, R Pavela, C Giordani, L Casettari… - Industrial crops and …, 2018 - Elsevier
The massive use of synthetic insecticides led to negative effects on the environment and human health. Therefore, researchers looked at natural products as effective alternatives to …
Number of citations: 128 www.sciencedirect.com
M Tan, Y Caro, A Shum Cheong Sing, H Reiss… - Journal of Fungi, 2021 - mdpi.com
… We then showed that this yeast species produced highly diverse volatile organic compounds (VOCs) among which many α-unsaturated esters (isobutyl tiglate, isoamyl tiglate, butyl …
Number of citations: 5 www.mdpi.com

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